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Compound of Interest

Compound Name: Beta-Carotene

Cat. No.: B1666861

Audience: Researchers, scientists, and drug development professionals.
Introduction

B-carotene is a prominent member of the carotenoid family, functioning as a precursor to
vitamin A and playing a crucial role in human health. Its antioxidant properties are linked to a
reduced risk of chronic diseases. Accurate quantification of 3-carotene in food is essential for
nutritional labeling, quality control, and research into its bioavailability and health benefits.
High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the
determination of 3-carotene in various food matrices. This document provides detailed
protocols and application notes for the quantification of 3-carotene using Reverse-Phase HPLC
(RP-HPLC).

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated HPLC
methods for 3-carotene analysis.

Table 1: HPLC Method Validation Parameters for 3-Carotene Quantification
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Method 1 (Modified

. Method 3
Method 2 (Milk Fat)

Parameter (Pharmaceutical
Cassava Flour)[1] [2] .
Formulation)[3]
Linearity Range 0.07 - 11.52 ug/g Not Specified <3 ng/mL (LLOQ)
Correlation Coefficient -~
) 0.9997 Not Specified >0.99
r
Limit of Detection 0.02 g/ Not Specified 50 na/ml
. ot Specifie ng/m
(LOD) Ha/g p g
Limit of Quantification N
0.07 ug/g Not Specified 100 ng/mL
(LOQ)
o 1.01% (Intermediate B
Precision (RSD) o <2% Not Specified
Precision)
Recovery >90% (in oil) Not Specified Not Specified

Table 2: Chromatographic Conditions for -Carotene Analysis
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Method B
Method A . . Method D
. (Modified Method C (Milk
Parameter (Oilseed (General
Cassava Flour) Fat)[2]
Crops) (1] Foodstuffs)[4]
Waters HPLC ) )
) Agilent 1260 with » B
HPLC System with PDA DAD[1] Not Specified Not Specified
Detector[5]
C30 YMC Poroshell 120
Carotenoid (4.6 x EC-C18 (4.6 x
Column C18 Column[2] Zorbax ODS
250 mm, 3 pum) 100 mm, 2.7 um)
[5] (1]
Acetonitrile/Meth o
o Acetonitrile:Buta
ylene Acetonitrile:Meth ~ Methanol:Tetrahy ]
) ] nol:Dichlorometh
Mobile Phase Chloride/Methan anol (85:15 v/v) drofuran:Water[2
ane (70:30:5 v/v)
ol (50/40/10 viv) [1] ] ]
with 0.5% BHT
Elution Mode Isocratic Isocratic[1] Not Specified Isocratic
Flow Rate Not Specified 1.2 mL/min[1] 0.8 mL/min[2] 1.0 mL/min[6]
Detection
450 nm[5] 450 nm[1] 453 nm[2] 450 nm[4]
Wavelength
Retention Time Not Specified Not Specified 14.6 min[2] 10.1 min[6]

Experimental Protocols

Protocol 1: Sample Preparation - Extraction of 3-Carotene from Solid Food Matrices

This protocol is a general guideline and may require optimization based on the specific food

matrix. All procedures should be carried out under subdued or golden fluorescent light to

prevent carotenoid degradation.

Materials:

o Food sample (e.qg., fruits, vegetables, flour)
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o Acetone[7]

e Hexane[7]

o Petroleum Ether:Diethyl Ether (2:1 v/v) with 0.5% Butylated Hydroxytoluene (BHT)
o Potassium Hydroxide (KOH) solution (10M) (for saponification)[2]
e Methanol

e Sodium Chloride solution (10%)[4]

e Anhydrous Sodium Sulfate

» Homogenizer or blender

e Centrifuge

» Rotary evaporator or nitrogen evaporator

e 0.45 um PTFE syringe filters

Procedure:

» Homogenization: Weigh a representative portion of the food sample (e.g., 1-10 g) and
homogenize it with acetone until a uniform consistency is achieved.[8] For dry samples like
flour, sonication for 15 minutes can be employed.[1]

o Extraction:

[e]

Add a mixture of acetone and hexane (e.g., 3:7 v/v) to the homogenized sample.[1]

o

Vortex or shake vigorously for 20-30 minutes.

[¢]

Centrifuge the mixture to separate the solid and liquid phases.

[e]

Carefully collect the supernatant (the hexane layer containing the carotenoids).

[e]

Repeat the extraction process with fresh solvent until the residue becomes colorless.[7]
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o Pool all the extracts.

» Saponification (for samples with high chlorophyll or oil content):[2]

[e]

Add an equal volume of 10% methanolic KOH to the pooled extract.[4]
o Incubate in a water bath at 45°C for 30 minutes with stirring in the dark.[2]
o After saponification, transfer the mixture to a separatory funnel.

o Add petroleum ether (containing 0.1% BHT) and a 10% sodium chloride solution to
facilitate phase separation.[4]

o Collect the upper organic phase. Repeat the extraction of the aqueous phase twice more
with petroleum ether.

o Pool the organic phases and wash with distilled water until the washings are neutral.
» Drying and Reconstitution:
o Dry the final extract by passing it through a column of anhydrous sodium sulfate.

o Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen at a
temperature not exceeding 40°C.

o Reconstitute the dried residue in a known volume of the HPLC mobile phase or a suitable
solvent like hexane.[2]

« Filtration: Filter the reconstituted sample through a 0.45 um PTFE syringe filter into an amber
HPLC vial before injection.

Protocol 2: HPLC Analysis of 3-Carotene
Instrumentation:

o HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array
(PDA) detector.

Chromatographic Conditions (Example based on Method B):[1]
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e Column: Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 pm)[1]
» Mobile Phase: Acetonitrile:Methanol (85:15 v/v)[1]

e Flow Rate: 1.2 mL/min[1]

e Column Temperature: Ambient

« Injection Volume: 20 pL

o Detection Wavelength: 450 nm[1]

Procedure:

o Standard Preparation: Prepare a stock solution of B-carotene standard in a suitable solvent
(e.g., hexane) and store it in an amber-colored volumetric flask. From the stock solution,
prepare a series of working standards by serial dilution to create a calibration curve (e.g., 0.1
to 10 pg/mL).

o System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable
baseline is achieved.

o Calibration Curve: Inject the prepared standards in triplicate and record the peak areas. Plot
a calibration curve of peak area versus concentration.

o Sample Analysis: Inject the prepared sample extracts.

o Quantification: Identify the B-carotene peak in the sample chromatogram by comparing its
retention time with that of the standard.[2] Quantify the amount of 3-carotene in the sample
using the calibration curve. The external standard method is commonly used for
quantification.[4]

Visualizations

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
https://pubs.aip.org/aip/acp/article-pdf/doi/10.1063/5.0110086/16213776/030014_1_online.pdf
http://ifrj.upm.edu.my/24%20(04)%202017/(7).pdf
https://www.foodandnutritionjournal.org/vol4nospl-issue-carotenoids-2016/hplc-analysis-and-determination-of-carotenoid-pigments-in-commercially-available-plant-extracts/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Sample Preparation

Food Sample

Homogenization
(with Acetone)

Solvent Extraction
(Acetone:Hexane)

If high in chlo

Saponification (optional)

(Methanolic KOH)

raphyll/oil
I
|
i If saponification is skipped
i
i

Phase Separation
(Petroleum Ether)

Drying & Evaporation

Reconstitution
(in Mobile Phase)

Filtration (0.45 pm)

HPLC ,:'nalysis

HPLC Injection

Chromatographic Separation
(C18 Column)

Detection (450 nm)

Quantification
(SAEHEIRSIEET)]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Key Method Development Considerations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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